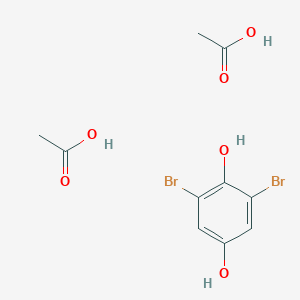
Acetic acid;2,6-dibromobenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,6-dibromobenzene-1,4-diol is a chemical compound with the molecular formula C8H6Br2O4. It is known for its unique structure, which includes both acetic acid and dibromobenzene diol components. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6-dibromobenzene-1,4-diol typically involves the bromination of benzene derivatives. One common method is the dibromination of benzene-1,4-diol using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using efficient brominating reagents like oxalyl bromide in combination with dimethyl sulfoxide (DMSO). These methods offer high yields and are cost-effective for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2,6-dibromobenzene-1,4-diol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Chlorine: Used for chlorination reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various brominated and chlorinated derivatives of benzene, as well as oxidized and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2,6-dibromobenzene-1,4-diol is used in several scientific research fields:
Wirkmechanismus
The mechanism of action of acetic acid;2,6-dibromobenzene-1,4-diol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromophenol: Similar structure but lacks the acetic acid component.
2,6-Dichlorobenzene-1,4-diol: Similar structure with chlorine atoms instead of bromine.
Benzene-1,4-diol: Lacks the bromine atoms and acetic acid component.
Uniqueness
Acetic acid;2,6-dibromobenzene-1,4-diol is unique due to the presence of both acetic acid and dibromobenzene diol components, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
827624-58-8 |
|---|---|
Molekularformel |
C10H12Br2O6 |
Molekulargewicht |
388.01 g/mol |
IUPAC-Name |
acetic acid;2,6-dibromobenzene-1,4-diol |
InChI |
InChI=1S/C6H4Br2O2.2C2H4O2/c7-4-1-3(9)2-5(8)6(4)10;2*1-2(3)4/h1-2,9-10H;2*1H3,(H,3,4) |
InChI-Schlüssel |
DQIROOTZCXJHGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=C(C=C(C(=C1Br)O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


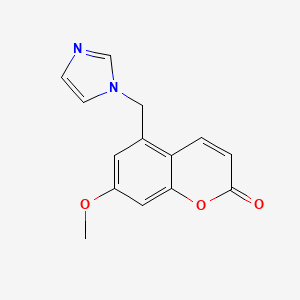
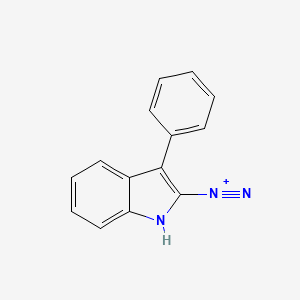
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)
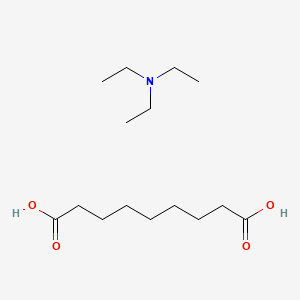
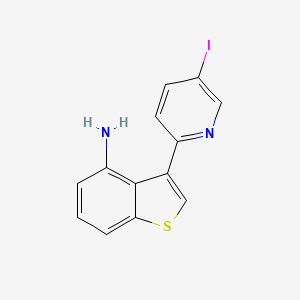
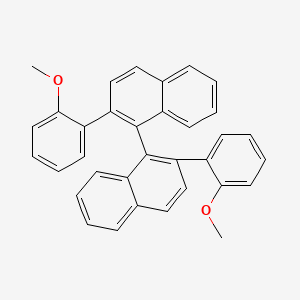
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)

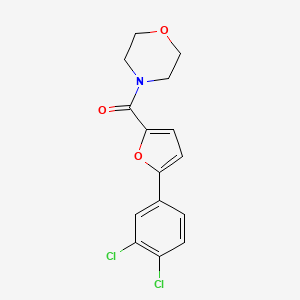
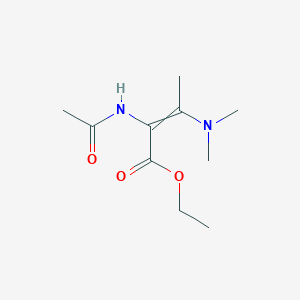


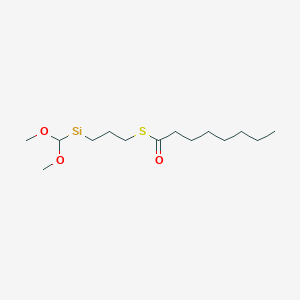
![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)
